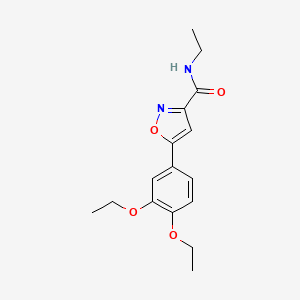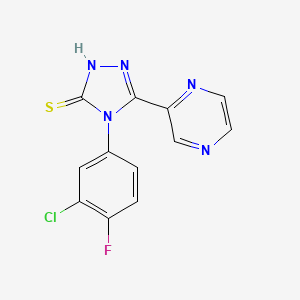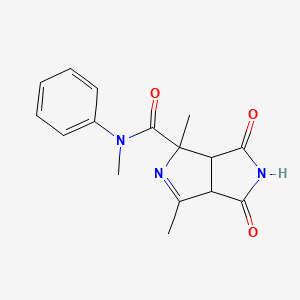
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a substituted phenyl ring with a quinoline derivative, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the substituted phenyl and quinoline intermediates. The key steps include:
Preparation of 3-chloro-4-fluoroaniline: This can be achieved through the halogenation of aniline derivatives.
Synthesis of 7,7-dimethyl-2,5-dioxo-octahydroquinoline: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of the substituted phenyl and quinoline intermediates using acylation reactions, typically in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(quinolin-3-yl)acetamide: A similar compound with a simpler quinoline structure.
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-tetrahydroquinolin-3-yl)acetamide: A derivative with a partially reduced quinoline ring.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide stands out due to its fully reduced quinoline ring and the presence of both chloro and fluoro substituents on the phenyl ring. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
properties
Molecular Formula |
C19H20ClFN2O3 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C19H20ClFN2O3/c1-19(2)8-15-12(16(24)9-19)5-10(18(26)23-15)6-17(25)22-11-3-4-14(21)13(20)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
NQFLTOICOCGYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11048646.png)
![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)
![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)

![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![Ethyl 4-{[(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B11048672.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)

![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)